
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound that belongs to the class of amides. It features a difluorophenyl group and a phenylpiperazine moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 3,4-difluoroaniline with 4-phenylpiperazine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide: A closely related compound with similar structural features.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Another compound with a difluorophenyl group, used in anti-fibrotic research.
Uniqueness
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry.
Actividad Biológica
N-(3,4-Difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, with CAS number 941963-08-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, including its pharmacological properties and mechanisms of action.
- Molecular Formula : C19H21F2N3O
- Molecular Weight : 345.386 g/mol
- LogP : 3.768 (indicates moderate lipophilicity)
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with phenylpiperazine derivatives under controlled conditions. The characterization is performed using techniques such as:
- Infrared (IR) spectroscopy
- Proton Nuclear Magnetic Resonance (NMR)
- Mass spectrometry
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, particularly in vitro against lung cancer cells (A549). The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a critical parameter for evaluating anticancer efficacy.
The compound's mechanism of action may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that it interacts with key proteins involved in these pathways, potentially leading to apoptosis in cancer cells.
Pharmacological Profile
The pharmacological profile includes:
- Antioxidant Activity : Exhibits moderate antioxidant properties compared to standard antioxidants.
- Neuropharmacological Effects : Piperazine derivatives are known for their ability to interact with neurotransmitter systems, which may contribute to anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.
Case Studies and Research Findings
Several case studies have explored the biological activity of piperazine derivatives, including this compound. For instance:
- A study demonstrated significant cytotoxicity against A549 lung cancer cells.
- Another research highlighted its potential as an effective agent against drug-resistant bacterial strains.
Q & A
Q. Synthesis & Optimization
Basic Q: What are the critical steps in synthesizing N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves:
Amide Coupling : Reacting 4-phenylpiperazine with a chloroacetyl chloride derivative under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
Nucleophilic Substitution : Introducing the difluorophenyl group via a Buchwald-Hartwig coupling or Ullmann reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) at 80–100°C .
Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Factors : Temperature control during exothermic steps and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced Q: How can enantiomeric purity be optimized during synthesis? Methodological Answer :
- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to separate enantiomers.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling steps to favor desired stereoisomers .
Q. Biological Activity & Mechanism
Basic Q: What in vitro assays are suitable for preliminary screening of this compound’s biological activity? Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition via ADP-Glo™) at varying concentrations (1 nM–100 µM) to determine IC₅₀.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
Advanced Q: How can researchers elucidate the compound’s interaction with serotonin receptors (e.g., 5-HT₁A)? Methodological Answer :
- Radioligand Binding Assays : Compete with [³H]-8-OH-DPAT in transfected HEK293 cells expressing 5-HT₁A receptors.
- Molecular Dynamics (MD) Simulations : Dock the compound into receptor crystal structures (PDB: 7E2Z) using AutoDock Vina, focusing on piperazine-fluorophenyl interactions .
Q. Structure-Activity Relationship (SAR)
Basic Q: Which structural modifications enhance target selectivity? Methodological Answer :
- Piperazine Substitution : Replace 4-phenylpiperazine with 4-(pyridin-2-yl)piperazine to improve CNS penetration.
- Fluorophenyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-positions to boost metabolic stability .
Advanced Q: How to resolve contradictory SAR data between in vitro and in vivo models? Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma (e.g., hydroxylated derivatives).
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution to clarify discrepancies .
Q. Analytical Characterization
Basic Q: Which techniques confirm structural integrity post-synthesis? Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 2.8–3.2 ppm for piperazine protons) with reference spectra.
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to verify purity (>98%) and detect trace impurities .
Advanced Q: How to characterize degradation products under accelerated stability conditions? Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acid/alkali (0.1M HCl/NaOH), and UV light.
- LC-HRMS : Identify degradation products (e.g., hydrolyzed amide bonds) via exact mass matching (±5 ppm) .
Q. Computational Modeling
Advanced Q: What strategies improve docking accuracy for this compound’s polypharmacology? Methodological Answer :
- Ensemble Docking : Use multiple receptor conformations (e.g., from MD simulations) to account for flexibility.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for fluorine substitutions at the difluorophenyl group .
Q. Data Contradiction Analysis
Advanced Q: How to address conflicting reports on cytotoxicity across cell lines? Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., consistent seeding density, serum-free media).
- Multi-Omics Integration : Correlate cytotoxicity with transcriptomic profiles (RNA-seq) to identify resistance markers .
Q. Toxicity & Safety Profiling
Advanced Q: What methodologies assess off-target toxicity in preclinical development? Methodological Answer :
- hERG Channel Inhibition : Patch-clamp assays on HEK293-hERG cells to evaluate cardiac risk.
- Ames Test : Use TA98 and TA100 strains to screen for mutagenicity at 0.1–100 µg/plate .
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-15-7-6-13(12-16(15)20)21-17(24)18(25)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGANIZBOMHBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.